molecular formula C9H15ClN4O3 B13802875 Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride CAS No. 74141-72-3

Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride

Cat. No.: B13802875
CAS No.: 74141-72-3
M. Wt: 262.69 g/mol
InChI Key: DAPIGULQTBODPX-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride is a chemical compound that features a morpholine ring substituted with a 2-(2-nitro-1H-imidazol-1-yl)ethyl group

Preparation Methods

The synthesis of Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride typically involves the reaction of morpholine with 2-(2-nitro-1H-imidazol-1-yl)ethyl chloride in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the monohydrochloride salt .

Chemical Reactions Analysis

Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:

    Metronidazole: A nitroimidazole antibiotic used to treat infections caused by anaerobic bacteria and protozoa.

    Tinidazole: Another nitroimidazole antibiotic with similar uses as metronidazole but with a longer half-life.

    Ornidazole: A nitroimidazole derivative used to treat protozoal infections and anaerobic bacterial infections.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazole derivatives.

Properties

CAS No.

74141-72-3

Molecular Formula

C9H15ClN4O3

Molecular Weight

262.69 g/mol

IUPAC Name

4-[2-(2-nitroimidazol-1-yl)ethyl]morpholine;hydrochloride

InChI

InChI=1S/C9H14N4O3.ClH/c14-13(15)9-10-1-2-12(9)4-3-11-5-7-16-8-6-11;/h1-2H,3-8H2;1H

InChI Key

DAPIGULQTBODPX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=CN=C2[N+](=O)[O-].Cl

Origin of Product

United States

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